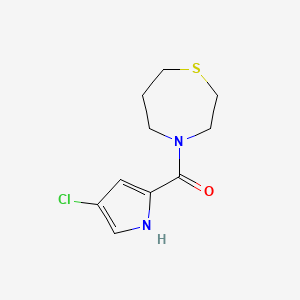
(4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone, also known as CPTM, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. CPTM is a heterocyclic compound that contains both a pyrrole and a thiazepane ring in its structure. The compound has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. Studies have shown that (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. The compound has also been shown to inhibit acetylcholinesterase activity, which could potentially lead to the development of new drugs for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
(4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone has been shown to have both biochemical and physiological effects on the body. In vitro studies have shown that (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. The compound has also been shown to inhibit acetylcholinesterase activity, which could potentially improve cognitive function in patients with Alzheimer's disease. In vivo studies have shown that (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone exhibits antitumor activity in mouse models of lung and breast cancer.
Avantages Et Limitations Des Expériences En Laboratoire
(4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential applications in various fields of scientific research. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone, including the development of new derivatives with improved antitumor activity and the investigation of its potential as a treatment for Alzheimer's disease. In addition, further studies are needed to fully understand the mechanism of action of (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone and its potential applications in other fields of scientific research.
Méthodes De Synthèse
The synthesis of (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone has been achieved by several methods, including the reaction of 4-chloro-1H-pyrrole-2-carboxylic acid with 1,4-thiazepane-4-carbonyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 4-chloro-1H-pyrrole-2-carboxylic acid with 1,4-thiazepane-4-amine in the presence of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. The yield of (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone from these methods has been reported to be around 70-80%.
Applications De Recherche Scientifique
(4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and organic synthesis. (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone has been shown to exhibit antitumor activity against several cancer cell lines, including lung, breast, and colon cancer. The compound has also been studied as a potential inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease. In addition, (4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone has been used as a building block in the synthesis of other heterocyclic compounds with potential biological activities.
Propriétés
IUPAC Name |
(4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2OS/c11-8-6-9(12-7-8)10(14)13-2-1-4-15-5-3-13/h6-7,12H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDGCSVOKDZVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)C(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-1H-pyrrol-2-yl)-(1,4-thiazepan-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,6-dimethylmorpholin-4-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7553606.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2-(4-pyrrol-1-ylphenyl)acetamide](/img/structure/B7553611.png)

![7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7553618.png)
![8-[[Butyl(methyl)sulfamoyl]amino]quinoline](/img/structure/B7553626.png)
![4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine](/img/structure/B7553636.png)
![3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553651.png)
![3,5-Dimethyl-1-[[1-(oxan-2-ylmethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553654.png)
![4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)butanamide](/img/structure/B7553658.png)
![Cyclopentyl-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]methanone](/img/structure/B7553662.png)
![(8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone](/img/structure/B7553663.png)
![3-[2-(3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7553675.png)
![1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7553682.png)
![[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7553691.png)